2-Debenzoyl-2-tigloyl 10-DAB 2-Debenzoyl-2-tigloyl 10-DAB 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III is a new analog of 10-Deacetylbaccatin III
Brand Name: Vulcanchem
CAS No.: 171926-87-7
VCID: VC0194030
InChI: InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1
SMILES: CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C
Molecular Formula: C27H38O10
Molecular Weight: 522.6

2-Debenzoyl-2-tigloyl 10-DAB

CAS No.: 171926-87-7

Cat. No.: VC0194030

Molecular Formula: C27H38O10

Molecular Weight: 522.6

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Debenzoyl-2-tigloyl 10-DAB - 171926-87-7

Specification

CAS No. 171926-87-7
Molecular Formula C27H38O10
Molecular Weight 522.6
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1
SMILES CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C
Appearance White to Off-White Solid
Melting Point >181°C

Introduction

Chemical Identity and Basic Properties

2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a complex organic compound with the molecular formula C27H38O10 and a molecular weight of approximately 522.58 g/mol. This compound is characterized by its unique structural modifications where a tigloyl group replaces the benzoyl group at the C2 position of the baccatin core structure.

The compound has several defining chemical and physical properties that distinguish it within the taxane family of compounds:

PropertyValue
CAS Number171926-87-7
Molecular FormulaC27H38O10
Molecular Weight522.6 g/mol
Standard Purity> 95%
IUPAC Name[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate

The compound is a derivative of Baccatin III, which is a naturally occurring taxane that serves as a precursor in the synthesis of various taxane-based anticancer drugs. Its structural specificity contributes significantly to its role in pharmaceutical development.

Nomenclature and Alternative Designations

Due to its complex structure, 2-Debenzoyl-2-tigloyl 10-DAB is known by several alternative names in scientific literature and commercial contexts:

SynonymContext of Use
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin IIIFull scientific name commonly used in research publications
Paclitaxel Impurity 22Designation in pharmaceutical manufacturing of paclitaxel
2-Debenzoyl-2-tigloyl-10-DABIIIAbbreviated form used in some chemical catalogs
Baccatin impurityGeneral classification in taxane synthesis

Structural Characteristics

The structural characteristics of 2-Debenzoyl-2-tigloyl 10-DAB are crucial to understanding its function and applications. The compound features:

  • A complex tetracyclic baccatin core structure typical of taxanes

  • A tigloyl group [(E)-2-methylbut-2-enoate] at the C2 position instead of the benzoyl group found in many other taxanes

  • Absence of an acetyl group at the C10 position (hence "10-Deacetyl")

  • Multiple hydroxyl groups that provide opportunities for further chemical modifications

The tigloyl group at position C2 is particularly significant as it represents a key structural modification that distinguishes this compound from other baccatin derivatives. This modification affects the compound's chemical reactivity and its potential biological activity profile.

Synthesis and Production

The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB involves several key chemical transformations:

Natural Source Extraction

The starting material for synthesis typically begins with extraction of taxanes from the bark or needles of Taxus species (yew trees), which naturally contain various taxane compounds including Baccatin III .

Chemical Modifications

The production process generally involves:

  • Deacetylation: The removal of acetyl groups from baccatin III to yield the 10-deacetyl form, which is crucial for the synthesis of this compound.

  • Debenzoylation: Removal of the benzoyl group at the C2 position.

  • Tigloylation: Introduction of the tigloyl group at the C2 position through esterification reactions.

These chemical transformations require precise control of reaction conditions to achieve the desired stereochemistry and avoid unwanted side products. Commercial production of this compound is typically conducted by specialized chemical suppliers who offer it at high purity (>95%) for research and pharmaceutical applications .

Role in Pharmaceutical Research and Development

2-Debenzoyl-2-tigloyl 10-DAB has significant importance in pharmaceutical research and development for several reasons:

Intermediate in Taxane Drug Synthesis

The compound serves as a chemical raw material and intermediate in pharmaceutical synthesis, particularly in the production of taxane-based anticancer drugs. It represents an important precursor that can be further modified to create compounds with enhanced pharmaceutical properties.

Relationship to Clinically Important Taxanes

2-Debenzoyl-2-tigloyl 10-DAB is structurally related to several clinically important taxanes:

Related CompoundStructural RelationshipClinical Significance
PaclitaxelContains benzoyl at C2 instead of tigloylFirst-line treatment for various cancers
2-Debenzoyl-2-tigloylpaclitaxel (Isocephalomannine)Contains the same C2 modification as 2-Debenzoyl-2-tigloyl 10-DABInvestigational anticancer compound
DocetaxelDifferent side chain but similar core structureSecond-generation taxane used in cancer therapy

The compound plays an important role in understanding structure-activity relationships within the taxane family, as the C2 position modifications significantly affect the biological activity of these compounds .

Biological Activity and Mechanism of Action

While specific biological activity data for 2-Debenzoyl-2-tigloyl 10-DAB itself is limited, its relationship to other taxanes provides insight into potential mechanisms:

Microtubule Stabilization

Like other taxanes, derivatives of 2-Debenzoyl-2-tigloyl 10-DAB likely exert their biological effects primarily through stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in rapidly dividing cells such as cancer cells.

Structure-Activity Relationships

The tigloyl group at the C2 position represents an important structural modification that can affect:

Research into these structure-activity relationships helps guide the development of new taxane derivatives with improved efficacy and reduced side effects.

Research Applications

2-Debenzoyl-2-tigloyl 10-DAB finds application in several areas of research:

Taxane Biosynthesis Studies

The compound is valuable in studying the biosynthetic pathways of taxanes in plants. Research has shown that elicitors such as methyl jasmonate and cyclodextrins can enhance taxane production in cell cultures, with genes like BAPT and DBTNBT (which encode transferases involved in the taxol pathway) appearing to control limiting biosynthetic steps .

Reference Standard

2-Debenzoyl-2-tigloyl 10-DAB serves as an important reference standard for:

  • Quality control in the production of paclitaxel and related compounds

  • Analytical method development for taxane detection and quantification

  • Identification of impurities in taxane drug manufacturing processes

Synthetic Chemistry Investigations

The compound provides a platform for exploring novel chemical transformations and synthetic strategies in the development of taxane analogues with enhanced properties.

Future Research Directions

Several promising research directions involving 2-Debenzoyl-2-tigloyl 10-DAB are being pursued:

Novel Taxane Development

The compound serves as a scaffold for the development of new taxane derivatives with potentially improved pharmacological properties, including enhanced solubility, reduced toxicity, and ability to overcome drug resistance mechanisms.

Sustainable Production Methods

Research into alternative production methods, including plant cell culture techniques and chemical synthesis improvements, aims to develop more sustainable and efficient ways to produce 2-Debenzoyl-2-tigloyl 10-DAB and related compounds .

Combination Therapies

Investigation of 2-Debenzoyl-2-tigloyl 10-DAB derivatives in combination with other anticancer agents represents a promising direction for enhancing therapeutic outcomes in cancer treatment.

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